molecular formula C8H13N3O B3319893 (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol CAS No. 118779-92-3

(6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol

Cat. No.: B3319893
CAS No.: 118779-92-3
M. Wt: 167.21 g/mol
InChI Key: XREYIXULAVYZAT-UHFFFAOYSA-N
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Description

(6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol is a chemical compound with a pyrimidine ring structure This compound is characterized by the presence of a dimethylamino group at the 6th position, a methyl group at the 5th position, and a methanol group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Methylation: The methyl group at the 5th position can be introduced through alkylation reactions.

    Hydroxymethylation: The methanol group can be introduced through hydroxymethylation reactions using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-(Dimethylamino)pyridin-3-yl)methanol
  • (6-(Dimethylamino)pyridin-2-yl)methanol

Comparison

Compared to these similar compounds, (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol has a unique substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5th position and the methanol group at the 4th position distinguishes it from other dimethylamino-substituted pyridine derivatives, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

[6-(dimethylamino)-5-methylpyrimidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-7(4-12)9-5-10-8(6)11(2)3/h5,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREYIXULAVYZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 6-(dimethylamino)-5-methylpyrimidine-4-carboxylate (45) (60.0 g, 287.0 mmol) in EtOH (600 mL) was added in portionwise NaBH4 (21.82 g, 574.0 mmol) at 0° C. and the mixture was stirred for 16 h at RT. The solvent was evaporated under the reduced pressure and the reaction mixture was poured in to water (200 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layer was washed with water, brine, dried over sodium sulfate and concentrated at reduced pressure to yield (6-(dimethylamino)-5-methylpyrimidin-4-yl)methanol (46); 47 g, (97%).
Name
ethyl 6-(dimethylamino)-5-methylpyrimidine-4-carboxylate
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
21.82 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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